(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative featuring chlorine substituents at positions 6 and 7 of the aromatic ring and an amine group at position 1. The stereochemistry at position 1 (S-configuration) is critical for its biological activity, as enantiomeric purity often dictates binding affinity to target receptors .
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
(1S)-6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m0/s1 |
InChI Key |
MWHCNDHYTRDREW-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)Cl)Cl)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method includes the catalytic hydrogenation of 6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the enantiomeric purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding amine derivatives.
Substitution: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, imines, and nitriles, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine with key analogs, focusing on substituent effects, synthesis methodologies, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Findings
For example, 5,7-dichloro analogs demonstrated preliminary antineoplastic activity in screening assays , while methoxy-substituted derivatives (e.g., 6,7-dimethoxy) are explored for neurological applications due to improved blood-brain barrier penetration . The trans-4-(2′-Chlorophenyl)-N,N-dimethyl analog exhibited nanomolar affinity for serotonin receptors, highlighting the importance of substituent orientation and electronic effects .
Synthesis and Chirality :
- Enantioselective synthesis of (S)-configured derivatives often employs chiral auxiliaries (e.g., tert-butanesulfinyl groups) or asymmetric catalysis. For example, (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride was synthesized with >98% enantiomeric purity via sulfinamide chemistry .
- Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) is a common strategy for introducing aryl/heteroaryl groups, as seen in the synthesis of pyrazine-carboxamide inhibitors .
Physicochemical Properties :
- Halogenated analogs (Cl, Br) generally exhibit higher molecular weights and lipophilicity compared to methoxy or methyl derivatives, impacting solubility and pharmacokinetics. For instance, the 6-bromo-7-methyl analog (MW 240.14 g/mol) showed reduced aqueous solubility compared to its chloro counterpart .
- Hydrochloride salts (e.g., 6,7-dimethoxy and 6-chloro derivatives) are preferred for crystallinity and stability in formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
